molecular formula C19H17N3O5 B6479937 (2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 941010-16-8

(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No.: B6479937
CAS No.: 941010-16-8
M. Wt: 367.4 g/mol
InChI Key: MBRPCPOZOOYLAH-ZBJSNUHESA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule . The analysis would discuss the spatial arrangement of atoms and the chemical bonds between them.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products formed .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, might also be discussed .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, or improvements that could be made in the synthesis or handling of the compound .

Properties

IUPAC Name

(2E)-8-methoxy-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-25-13-8-6-11(7-9-13)18(24)21-22-19-14(17(20)23)10-12-4-3-5-15(26-2)16(12)27-19/h3-10H,1-2H3,(H2,20,23)(H,21,24)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRPCPOZOOYLAH-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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